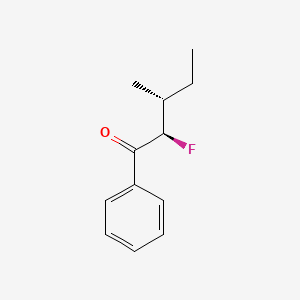
PLATELET DERIVED GROWTH FACTOR FRAGMENT 742-758
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platelet Derived Growth Factor Fragment 742-758 is a peptide fragment derived from the beta receptor of the platelet-derived growth factor. This fragment consists of the amino acid sequence Aspartic acid-Methionine-Serine-Lysine-Aspartic acid-Glutamic acid-Serine-Valine-Aspartic acid-Tyrosine-Valine-Proline-Methionine-Leucine-Aspartic acid-Methionine-Lysine . It plays a significant role in cellular processes such as proliferation, differentiation, and migration, making it a crucial component in various biological and medical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Platelet Derived Growth Factor Fragment 742-758 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this peptide fragment can be scaled up using automated peptide synthesizers that follow the same SPPS principles. The process is optimized to ensure high yield and purity, making it suitable for large-scale applications in research and therapeutic development .
Chemical Reactions Analysis
Types of Reactions: Platelet Derived Growth Factor Fragment 742-758 can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Site-directed mutagenesis techniques can be employed to introduce specific amino acid substitutions.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Platelet Derived Growth Factor Fragment 742-758 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, purification, and characterization techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly in cell proliferation, differentiation, and migration.
Medicine: Explored for its potential therapeutic applications in wound healing, tissue regeneration, and cancer treatment.
Industry: Utilized in the development of peptide-based drugs and biomaterials for regenerative medicine.
Mechanism of Action
The mechanism of action of Platelet Derived Growth Factor Fragment 742-758 involves binding to the platelet-derived growth factor beta receptor. This binding activates the receptor’s intrinsic tyrosine kinase activity, leading to autophosphorylation and subsequent activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways regulate various cellular processes, including proliferation, survival, and migration .
Comparison with Similar Compounds
Platelet Derived Growth Factor A Chain: Another member of the platelet-derived growth factor family with similar biological functions.
Platelet Derived Growth Factor B Chain: Closely related to the beta receptor fragment, involved in similar signaling pathways.
Vascular Endothelial Growth Factor (VEGF): Shares structural and functional similarities with platelet-derived growth factors, particularly in angiogenesis.
Uniqueness: Platelet Derived Growth Factor Fragment 742-758 is unique due to its specific sequence and ability to selectively bind and activate the beta receptor. This specificity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
Properties
CAS No. |
149635-67-6 |
|---|---|
Molecular Formula |
C84H135N19O31S3 |
Molecular Weight |
2003.286 |
InChI |
InChI=1S/C84H135N19O31S3/c1-41(2)33-53(74(123)97-56(37-64(113)114)76(125)91-50(25-31-136-8)71(120)93-52(84(133)134)16-11-13-28-86)94-72(121)51(26-32-137-9)92-81(130)60-17-14-29-103(60)83(132)67(43(5)6)102-78(127)54(34-44-18-20-45(106)21-19-44)95-77(126)57(38-65(115)116)98-82(131)66(42(3)4)101-80(129)59(40-105)100-70(119)48(22-23-61(107)108)90-75(124)55(36-63(111)112)96-69(118)47(15-10-12-27-85)89-79(128)58(39-104)99-73(122)49(24-30-135-7)88-68(117)46(87)35-62(109)110/h18-21,41-43,46-60,66-67,104-106H,10-17,22-40,85-87H2,1-9H3,(H,88,117)(H,89,128)(H,90,124)(H,91,125)(H,92,130)(H,93,120)(H,94,121)(H,95,126)(H,96,118)(H,97,123)(H,98,131)(H,99,122)(H,100,119)(H,101,129)(H,102,127)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,133,134)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |
InChI Key |
XHRQSKHYYINTJP-SIXFDAQSSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)
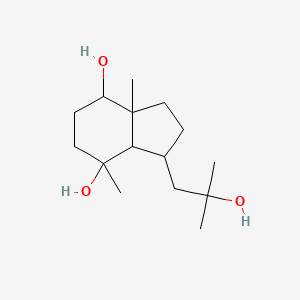
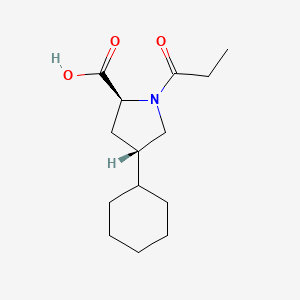
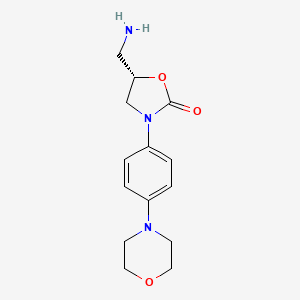
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp](/img/structure/B583267.png)
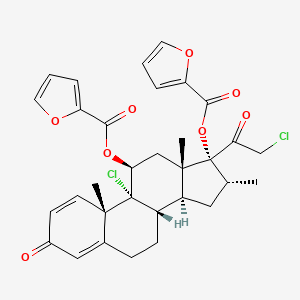
![{[(Z)-2-Methoxyvinyl]oxy}benzene](/img/structure/B583275.png)
